1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

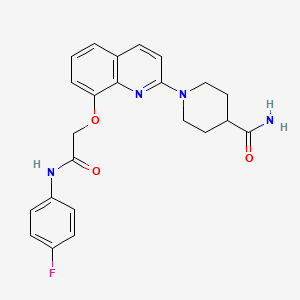

This compound features a quinoline core substituted at the 2-position with a piperidine-4-carboxamide group and at the 8-position with an ethoxy linker bearing a 4-fluorophenyl amide moiety. The molecular formula is inferred as C₂₄H₂₄FN₃O₃ (exact mass: ~437.18 g/mol). Key structural attributes include:

Properties

IUPAC Name |

1-[8-[2-(4-fluoroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c24-17-5-7-18(8-6-17)26-21(29)14-31-19-3-1-2-15-4-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWBYISWPXBBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic small molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Quinoline moiety : Known for its diverse biological activities.

- Piperidine ring : Often involved in interactions with biological targets.

- Fluorophenyl group : Contributes to the lipophilicity and potential receptor binding.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .

Antimicrobial Activity

The quinoline scaffold is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against a range of bacterial strains, including multi-drug resistant strains.

- Case Studies : A study demonstrated that a related quinoline derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits.

- Studies on Neuroinflammation : In vitro studies using microglial cell lines have shown that these compounds can modulate inflammatory responses, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its therapeutic application.

| Property | Details |

|---|---|

| Absorption | Rapid absorption observed in animal models. |

| Distribution | High brain penetration noted, suggesting efficacy in CNS disorders. |

| Metabolism | Primarily hepatic metabolism; metabolites exhibit varied biological activity. |

| Excretion | Mainly renal excretion; requires monitoring for potential toxicity. |

Scientific Research Applications

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Quinoline Core | Provides biological activity |

| Piperidine Moiety | Enhances binding affinity |

| Carboxamide Group | Involved in hydrogen bonding with targets |

Anticancer Activity

Research has indicated that compounds similar to 1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Glioblastoma Treatment

A study highlighted the effectiveness of related compounds in targeting glioblastoma cells by inhibiting lanosterol synthase (LSS), leading to disrupted cholesterol biosynthesis and increased apoptosis in cancer cells . This mechanism suggests a potential pathway through which the compound may exert similar effects.

Inhibition of Metabolic Pathways

The compound may also serve as an inhibitor of glucose transporters, particularly GLUT4, which is critical in cancer metabolism. By selectively inhibiting GLUT4, the compound could reduce glucose uptake in cancer cells, thereby affecting their growth and survival .

Case Study: Multiple Myeloma

In multiple myeloma models, compounds targeting GLUT4 demonstrated reduced cell proliferation and increased sensitivity to standard therapies like venetoclax and dexamethasone . This highlights the potential of This compound in combination therapies.

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties. Compounds similar to this one have been studied for their ability to penetrate the blood-brain barrier and exert protective effects against neurodegenerative diseases.

Case Study: Alzheimer's Disease

One study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease, demonstrating their ability to reduce oxidative stress and inflammation . This suggests a promising avenue for further exploration of the compound's potential in treating neurodegenerative disorders.

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Blocks key metabolic pathways |

| Cell Signaling | Alters survival signals in cancer cells |

| Antioxidant Effects | Protects against oxidative damage |

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural motifs with the target molecule, differing primarily in substituents and linker groups:

Functional Group Analysis

- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group (target compound) offers metabolic resistance compared to the 4-methoxyphenyl group (), which may undergo demethylation .

- Amide vs. Ester Linkages : Amide bonds (target compound, ) resist hydrolysis better than esters (), improving plasma stability .

- Quinoline vs. Pyrrolopyridine Cores: Quinoline (target compound) provides planar aromaticity for intercalation, while pyrrolo[2,3-b]pyridine (HE67) introduces nitrogen-rich heterocyclic interactions .

Pharmacological Implications

- Lipophilicity : The 2,4-dimethylphenyl analog () has higher logP than the target compound, favoring CNS penetration but risking off-target effects .

- Solubility : The sulfonyl group in ’s compound enhances aqueous solubility but may reduce blood-brain barrier permeability .

- Target Specificity: The 5-amino-2-fluorophenyl group () could enhance binding to amine-sensitive targets (e.g., serotonin receptors) compared to the 4-fluorophenyl group .

Q & A

Advanced Research Question

- In Vitro Target Identification :

- Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays to identify primary targets .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors for GPCRs) to measure IC₅₀ values .

- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., apoptosis markers like caspase-3 activation) .

- Structural Validation : Co-crystallization with identified targets (e.g., using X-ray crystallography) to resolve binding modes .

How should researchers address contradictions in reported bioactivity data across studies?

Advanced Research Question

Contradictions may arise due to:

- Experimental Variability : Compare assay conditions (e.g., cell lines, serum concentrations). For example, antiproliferative IC₅₀ values vary between HeLa (>10 µM) and MCF-7 (<5 µM) due to differential receptor expression .

- Structural Analogues : Evaluate substituent effects (e.g., replacing 4-fluorophenyl with chlorophenyl increases hydrophobicity but reduces solubility, altering bioavailability) .

- Pharmacokinetic Factors : Assess metabolic stability (e.g., hepatic microsome assays) to explain discrepancies between in vitro and in vivo efficacy .

Resolution Strategy : Meta-analysis of datasets using tools like PRISMA, prioritizing studies with standardized protocols (e.g., CLIA-certified labs) .

What computational approaches predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., topoisomerase II), focusing on hydrogen bonding with the carboxamide group .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify critical residue interactions (e.g., π-stacking with quinoline) .

- QSAR Modeling : Train models on analogues (e.g., fluorophenyl vs. methoxyphenyl derivatives) to predict ADMET properties .

How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Advanced Research Question

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions (particle size <200 nm) .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) on the piperidine ring to reduce CYP3A4-mediated oxidation .

- Tissue Penetration : LogP optimization (target 2–3) via substituent modulation (e.g., replacing methyl with hydroxyl groups) .

What strategies validate the compound’s selectivity against off-target proteins?

Q. Methodological Focus

- Selectivity Panels : Broad profiling against 100+ kinases/receptors (e.g., Eurofins CEREP panel) to calculate selectivity scores (S(10) = % inhibition at 10 µM) .

- CRISPR-Cas9 Knockout Models : Confirm target dependency in isogenic cell lines (e.g., EGFR-KO vs. wild-type) .

- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm >2°C indicates strong binding) .

How are reaction intermediates analyzed during synthetic route development?

Q. Methodological Focus

- Real-Time Monitoring : ReactIR for tracking carbonyl intermediates (e.g., 2-oxoethoxy formation at ~1700 cm⁻¹) .

- High-Resolution MS : Identify unexpected byproducts (e.g., dimerization via amide coupling) with ppm accuracy .

- X-ray Crystallography : Resolve ambiguous stereochemistry in chiral intermediates (e.g., piperidine ring conformation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.